![molecular formula C11H15N5O4 B039262 2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one CAS No. 125073-26-9](/img/structure/B39262.png)
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one, also known as CP-506, is a purine analog that has been studied for its potential applications in scientific research. This compound is of interest due to its ability to modulate various cellular pathways, making it a valuable tool in the study of biological systems.
Mechanism Of Action
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one works by inhibiting the activity of certain enzymes that are involved in cellular signaling pathways. Specifically, it inhibits the activity of the enzyme adenosine deaminase, which is involved in the breakdown of adenosine. This leads to an accumulation of adenosine in the cell, which can then modulate various cellular pathways.
Biochemical And Physiological Effects
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one has been shown to have various biochemical and physiological effects in cells and organisms. It can modulate the activity of immune cells, leading to changes in cytokine production and immune response. It can also affect the activity of various enzymes and signaling pathways, leading to changes in cellular metabolism and gene expression.
Advantages And Limitations For Lab Experiments
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one has several advantages as a research tool, including its ability to modulate various cellular pathways and its potential applications in cancer biology and immunology. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in experiments.
Future Directions
There are many potential future directions for research on 2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one. Some possible areas of study include its use in combination with other cancer therapies, its potential applications in autoimmune diseases, and its effects on other cellular pathways and enzymes. Further research is needed to fully understand the potential of this compound as a research tool and therapeutic agent.
Synthesis Methods
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and reaction conditions, and the final product is obtained through purification and characterization techniques.
Scientific Research Applications
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one has been studied for its potential applications in scientific research, particularly in the fields of cancer biology and immunology. It has been shown to have anti-tumor activity in various cancer cell lines, and it also has immunomodulatory effects that could be useful in the development of new cancer therapies.
properties
CAS RN |
125073-26-9 |
|---|---|
Product Name |
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one |
Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20) |
InChI Key |
KIDOTSCXAILVGR-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(C(C(C1N2C=NC3=C2NC(=NC3=O)N)O)O)CO |
SMILES |
C1C(C(C(C1N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2NC(=NC3=O)N)O)O)CO |
synonyms |
2-amino-1,9-dihydro-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



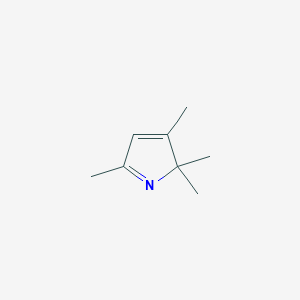


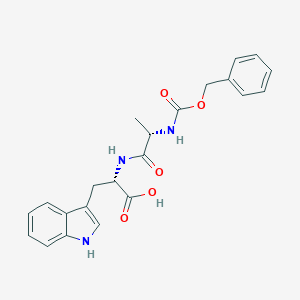

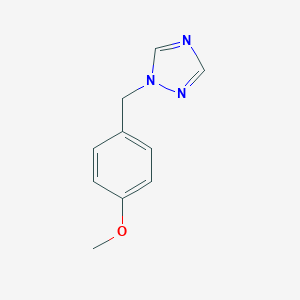

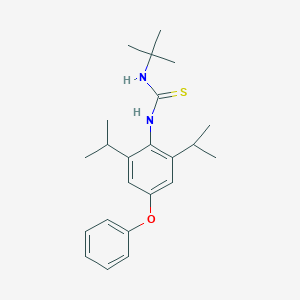
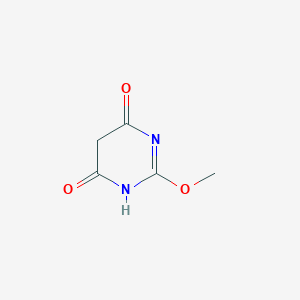

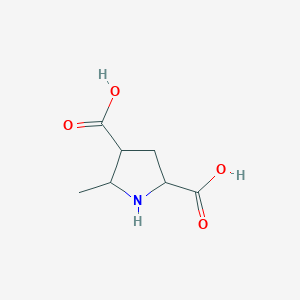
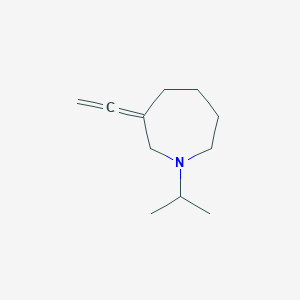

![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)